2-Bromo-5-fluoro-4-methylphenol
Description
2-Bromo-5-fluoro-4-methylphenol is a halogenated phenolic compound characterized by a benzene ring substituted with bromine (position 2), fluorine (position 5), and a methyl group (position 4). The hydroxyl group at position 1 renders acidity, modulated by electron-withdrawing bromine and fluorine substituents, while the methyl group contributes steric bulk and mild electron-donating effects.
Properties
IUPAC Name |
2-bromo-5-fluoro-4-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKMFZFNZFYYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine(I)/Iodine(III)-Mediated Fluorination
The most robust method for synthesizing 2-bromo-5-fluoro-4-methylphenol involves iodine-catalyzed para-selective fluorination of 2-bromo-4-methylphenol. Developed by Stünkel et al., this approach leverages hypervalent iodine intermediates to achieve regioselective C–H fluorination.
Reaction Mechanism and Catalyst Design
The process employs a chiral iodobenzene catalyst (e.g., (2R,2'R)-2,2'-((2-iodo-5-(methoxycarbonyl)-1,3-phenylene)bis(oxy))dipropionic acid) to generate an iodonium(III) intermediate. This species directs electrophilic fluorination to the para position relative to the existing bromine substituent. Key mechanistic stages include:
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Iodine(I) activation : The catalyst reacts with mCPBA (meta-chloroperbenzoic acid) to form a reactive iodonium(III) species.
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Electrophilic fluorination : HF–amine complexes deliver fluoride ions to the aromatic ring, with the iodonium center steering para selectivity.
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Reductive elimination : Regeneration of the iodine(I) catalyst completes the cycle.
A critical optimization parameter is the amine:HF ratio , with a 1:4.0 molar ratio proving optimal for balancing reactivity and selectivity.
Experimental Protocol and Optimization Data
The standardized procedure involves:
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Charging a Teflon reactor with 2-bromo-4-methylphenol (37.4 mg, 0.2 mmol), catalyst (0.04 mmol), CHCl₃ (0.5 mL), and amine:HF (1:4.0, 0.5 mL).
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Adding mCPBA (74 mg, 0.3 mmol) and stirring for 24 hours at room temperature.
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Quenching with saturated NaHCO₃ and extracting with CH₂Cl₂.
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Purifying via column chromatography (n-pentane/EtOAc).
Table 1: Optimization of Catalytic Fluorination Conditions
| Entry | Catalyst Loading (mol%) | Amine:HF Ratio | Yield (%) | para:meta Selectivity |
|---|---|---|---|---|
| 1 | 20 | 1:3.0 | 58 | 32:68 |
| 2 | 20 | 1:4.0 | 62 | 28:72 |
| 3 | 15 | 1:4.0 | 56 | 27:73 |
Data adapted from systematic screening demonstrates that the 1:4.0 HF ratio maximizes both yield (62%) and para selectivity (72%).
Alternative Bromination-Fluorination Sequences
Sequential Halogenation Approaches
While less efficient than catalytic methods, stepwise halogenation remains viable for small-scale synthesis:
Step 1: Directed Bromination
4-Methylphenol undergoes electrophilic bromination using Br₂ in acetic acid at 0–5°C, yielding 2-bromo-4-methylphenol. Excess bromine (1.2 eq.) ensures monobromination at the ortho position.
Step 2: Diazotization-Fluorination
The brominated intermediate is converted to its diazonium salt using NaNO₂/HBr at −5°C, followed by thermal decomposition in the presence of HF–pyridine. This Balz-Schiemann variant achieves 45–50% fluorination yields but suffers from regiochemical control issues.
Critical Analysis of Methodological Tradeoffs
Efficiency Metrics Comparison
Table 2: Synthesis Route Performance Evaluation
| Parameter | Iodine Catalysis | Sequential Halogenation |
|---|---|---|
| Overall Yield | 62% | 28–32% |
| Reaction Time | 24 h | 48–72 h |
| para Selectivity | 72% | <50% |
| Catalyst Recyclability | 3–5 cycles | N/A |
The iodine-catalyzed route outperforms traditional methods in all metrics, particularly in minimizing byproducts like 2-bromo-3-fluoro-4-methylphenol.
Scalability and Industrial Considerations
Continuous Flow Adaptation
Recent pilot studies demonstrate that the catalytic fluorination process can be adapted to continuous flow reactors:
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Residence time : 45 minutes at 50°C
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Productivity : 12.8 g·L⁻¹·h⁻¹
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Catalyst turnover number (TON) : 1,240
These parameters suggest viable scale-up potential, though HF handling remains a critical safety challenge requiring specialized equipment .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation and reduction reactions, forming quinones or hydroquinones.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution Products: Depending on the substituent introduced, various substituted phenols can be obtained.
Oxidation Products: Quinones or hydroquinones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Bromo-5-fluoro-4-methylphenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-methylphenol depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
4-Bromo-5-isopropyl-2-methylphenol (CAS 121665-99-4)
- Structural Differences : Bromine at position 4 (vs. position 2 in the target compound) and an isopropyl group at position 5 (vs. fluorine).
- Bromine at position 4 alters the electronic environment, decreasing para-directing effects compared to bromine at position 2. Lower acidity than the target compound due to the electron-donating isopropyl group countering bromine’s electron-withdrawing effect.
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
- Structural Differences: Contains a ketone functional group (acetophenone backbone) with methoxy and bromine substituents.
- Implications: The ketone group eliminates phenolic acidity, rendering the compound less reactive in acid-base reactions. Methoxy at position 4' (on the acetophenone ring) is strongly electron-donating, directing electrophilic substitutions to ortho/para positions. Applications diverge significantly; acetophenone derivatives are often intermediates in synthesis of fragrances or pharmaceuticals, unlike phenolic analogs.
2-Bromo-5-(trifluoromethyl)phenol (CAS 402-05-1)
- Structural Differences : Trifluoromethyl group at position 5 replaces fluorine and methyl in the target compound.
- Implications: Trifluoromethyl is a stronger electron-withdrawing group, increasing phenolic acidity (lower pKa) compared to the target compound. Enhanced thermal and chemical stability due to the CF₃ group’s inertness. Reduced solubility in polar solvents due to the hydrophobic trifluoromethyl group.
4-Bromo-5-fluoro-2-nitrophenol (CAS 1016234-87-9)
- Structural Differences : Nitro group at position 2 (vs. methyl in the target compound) and bromine/fluorine at positions 4 and 4.
- Implications :
- Nitro group significantly increases acidity (pKa ~4–5) compared to the target compound (estimated pKa ~8–9).
- Strong meta-directing effects of the nitro group alter regioselectivity in further substitution reactions.
- Higher reactivity in reduction or nucleophilic aromatic substitution due to nitro’s electron-withdrawing nature.
2-Bromo-5-fluoro-4-methylbenzoic Acid (CAS 1003709-54-3)
- Structural Differences : Carboxylic acid group replaces the hydroxyl group in the target compound.
- Implications: Carboxylic acid drastically increases acidity (pKa ~2–3) and solubility in basic aqueous solutions. Reactivity diverges toward esterification, amidation, or decarboxylation pathways. Potential use in polymer or drug synthesis, contrasting with phenolic applications in antioxidants or disinfectants.
2-Bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5)
- Structural Differences : Nitro group at position 5 (vs. fluorine in the target compound) and fluorine at position 4.
- Implications :
- Nitro group at position 5 enhances acidity and directs electrophilic attacks to position 3.
- Bromine at position 2 and nitro at 5 create a highly electron-deficient ring, favoring nucleophilic aromatic substitution.
Biological Activity
2-Bromo-5-fluoro-4-methylphenol (BFMP) is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its halogenated phenolic structure, may exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry and toxicology.
Chemical Structure and Properties
The chemical formula for this compound is C7H6BrFO, and it features a bromine atom at the second position, a fluorine atom at the fifth position, and a methyl group at the fourth position of the phenolic ring. This unique arrangement contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that BFMP exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of cellular membranes and interference with metabolic pathways, although specific targets remain to be fully elucidated .
Antioxidant Activity
BFMP has been evaluated for its antioxidant properties. In vitro assays have shown that it can scavenge free radicals, thereby reducing oxidative stress in cellular systems. This activity is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders. The compound's ability to donate electrons and stabilize free radicals contributes to its protective effects .
Cytotoxic Effects
In cell line studies, BFMP has exhibited cytotoxic effects against various cancer cell lines. The compound induces apoptosis in these cells, suggesting potential as an anticancer agent. Mechanistic studies indicate that BFMP may activate caspase pathways, leading to programmed cell death .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of BFMP against foodborne pathogens. The results indicated that BFMP could effectively reduce bacterial counts in contaminated food samples, highlighting its potential application as a food preservative. The minimum inhibitory concentration (MIC) values were determined for several strains, revealing that BFMP is particularly effective against Listeria monocytogenes with an MIC of 32 µg/mL .
Cytotoxicity Assessment
In another case study focusing on cancer therapy, BFMP was tested on human breast cancer cell lines (MCF-7). The results showed that treatment with BFMP led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptotic cell populations following treatment .
The biological activities of BFMP can be attributed to several mechanisms:
- Membrane Disruption : The bromine and fluorine substituents may enhance lipophilicity, allowing BFMP to integrate into lipid membranes.
- Reactive Oxygen Species (ROS) Generation : BFMP may induce ROS production, leading to cellular damage and apoptosis.
- Enzyme Inhibition : Preliminary studies suggest that BFMP may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-5-fluoro-4-methylphenol, and how can purity (>97%) be ensured?
- Methodology : Electrophilic aromatic substitution is a common approach for introducing halogens and methyl groups. For example, bromination of 5-fluoro-4-methylphenol using N-bromosuccinimide (NBS) under controlled temperatures (0–6°C) minimizes side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures ensures high purity (>97%). Analytical techniques like HPLC or GC-MS validate purity .
Q. How should researchers characterize the structural and thermal properties of this compound?
- Methodology :
- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., aromatic proton splitting patterns) and F NMR for fluorine environment analysis .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 42–44°C for the analogous 2-Bromo-5-fluorophenol ).
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 190.99 g/mol for 2-Bromo-5-fluorophenol ).
Advanced Research Questions
Q. What strategies address regioselectivity challenges in derivatizing this compound for cross-coupling reactions?
- Methodology :
- Electronic Effects : The electron-withdrawing fluorine and bromine groups direct nucleophilic/electrophilic attacks to specific positions. Computational modeling (DFT) predicts reactive sites .
- Catalytic Systems : Palladium-catalyzed Suzuki-Miyaura coupling requires optimized ligands (e.g., SPhos) to enhance reactivity with aryl boronic acids, as demonstrated in similar bromophenol derivatives .
Q. How do steric and electronic factors influence the stability of this compound under varying pH and temperature conditions?
- Methodology :
- pH Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 1–13) monitored by UV-Vis spectroscopy. The methyl group may sterically hinder hydrolysis of the bromine substituent .
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition thresholds (e.g., boiling point ~89°C for 2-Bromo-5-fluorophenol ).
Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in substituent positioning for analogs like 5-bromo-4-fluoro-2-methylphenol vs. This compound?
- Methodology :
- Isomer Differentiation : Use NOESY NMR to confirm spatial arrangements of substituents. X-ray crystallography provides definitive structural validation .
- Synthetic Controls : Adjust reaction conditions (e.g., directing groups or protecting strategies) to favor desired regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
